molecular formula C14H20N2O3 B5632889 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine CAS No. 181047-34-7

1-(3,5-dimethoxybenzoyl)-4-methylpiperazine

Cat. No. B5632889
CAS RN: 181047-34-7
M. Wt: 264.32 g/mol
InChI Key: JNWDQAIZWQWVIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of regioisomeric dimethoxybenzoyl-N-methylpiperazines, including compounds similar to "1-(3,5-dimethoxybenzoyl)-4-methylpiperazine," involves strategies that lead to the formation of characteristic fragment ions of both the dimethoxybenzoyl and the N-methylpiperazine portions. These procedures employ techniques like GC-MS and FTIR studies for evaluation (Abdel-Hay, Terrell, Deruiter, & Clark, 2014).

Molecular Structure Analysis

The molecular structure analysis of similar compounds involves techniques like X-ray diffraction, NMR, and DFT studies. These studies help to determine the crystal structure, providing insights into the conformation of molecules in the solid state and in solution (Dega‐Szafran, Katrusiak, & Szafran, 2006).

Chemical Reactions and Properties

Chemical reactions involving dimethoxybenzoyl derivatives showcase the formation of unique radical cations and their fragmentation patterns. Deuterium labeling experiments are pivotal in characterizing the mechanism of formation of these ions. The chemical properties, including reactivity with other compounds and the formation of complex structures, are elucidated through comprehensive spectroscopic analysis (Abdel-Hay, Terrell, Deruiter, & Clark, 2014).

Physical Properties Analysis

The physical properties of compounds like "1-(3,5-dimethoxybenzoyl)-4-methylpiperazine" can be analyzed through their spectroscopic data, which includes GC-MS, FTIR, and NMR. These properties are influenced by the molecular structure, including the degree of steric crowding of the aromatic ring substituents, which affects their gas chromatographic separation and retention time (Abdel-Hay, Terrell, Deruiter, & Clark, 2014).

Chemical Properties Analysis

The chemical properties, such as the antioxidant capacity and biological activity, are significant for understanding the applications and interactions of these compounds. For instance, derivatives of dimethoxybenzoyl-N-methylpiperazines have been evaluated for their antioxidant capacity and potential biological activities, showcasing their interactions with various proteins and receptors (Saadeh et al., 2017).

Mechanism of Action

The mechanism of action of “1-(3,5-dimethoxybenzoyl)-4-methylpiperazine” is not known without further information. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists at certain neurotransmitter receptors .

Future Directions

The study of piperazine derivatives is a very active area of research due to their wide range of biological activities . Future research could involve the synthesis and testing of “1-(3,5-dimethoxybenzoyl)-4-methylpiperazine” for potential biological activity.

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-15-4-6-16(7-5-15)14(17)11-8-12(18-2)10-13(9-11)19-3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWDQAIZWQWVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209918
Record name (3,5-Dimethoxyphenyl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone

CAS RN

181047-34-7
Record name (3,5-Dimethoxyphenyl)(4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181047-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethoxyphenyl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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